molecular formula C10H4ClN3O2 B5709990 Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- CAS No. 3138-22-5

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-

Cat. No.: B5709990
CAS No.: 3138-22-5
M. Wt: 233.61 g/mol
InChI Key: GGIHYGVNLFPXSY-UHFFFAOYSA-N
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Description

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- (IUPAC name), is a nitrile-based organic compound characterized by a central propanedinitrile core (C(CN)₂) substituted with a 2-chloro-5-nitrophenyl group. This compound belongs to the family of arylidene malononitriles, which are notable for their electron-deficient alkene structure due to the electron-withdrawing nitrile groups. Such compounds are often studied for their applications in materials science (e.g., dyes, nonlinear optics) and chemical defense (e.g., lacrimators) .

Its structural features also suggest strong intermolecular interactions, such as hydrogen bonding or π-π stacking, which could influence crystallinity and solubility .

Properties

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClN3O2/c11-10-2-1-9(14(15)16)4-8(10)3-7(5-12)6-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHYGVNLFPXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354885
Record name Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-22-5
Record name Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the presence of reactive groups like the nitro and chloro substituents.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Condensation Reactions: The methylene group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea under mild heating conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-chloro-5-aminophenyl derivatives.

    Condensation: Formation of various substituted methylene derivatives.

Scientific Research Applications

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its reactive functional groups.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic properties of arylidene malononitriles are highly dependent on substituents. A comparative analysis is provided below:

Compound Name Substituents Key Properties References
Propanedinitrile, [(2-chlorophenyl)methylene]- 2-Cl on phenyl Lacrimatory agent (CS gas); λₐᵦₛ ~ 260 nm (UV); high volatility due to smaller substituent.
Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- 2-Cl, 5-NO₂ on phenyl Enhanced electron-withdrawing effect; likely lower solubility in polar solvents due to nitro group; potential red-shifted absorption vs. CS.
Propanedinitrile, [(3,4-dihydroxy-5-methoxyphenyl)methylene]- 3,4-OH, 5-OCH₃ on phenyl Improved solubility in polar solvents (H-bonding); UV/Vis absorption red-shifted due to extended conjugation.
Propanedinitrile, (ethoxymethylene) Ethoxy (-OCH₂CH₃) Electron-donating group reduces electrophilicity; higher solubility in nonpolar solvents.

Key Findings :

  • The nitro group in the target compound increases electron deficiency, making it more reactive toward nucleophiles compared to the simpler 2-chlorophenyl derivative .
  • Hydroxyl and methoxy groups (e.g., in the 3,4-dihydroxy-5-methoxyphenyl derivative) enhance hydrogen bonding, improving solubility in aqueous media .
  • Ethoxymethylene substitution reduces intermolecular interactions, favoring solubility in organic solvents .
Lacrimatory Activity
  • Propanedinitrile, [(2-chlorophenyl)methylene]- (CS gas) : Widely used as a riot control agent due to rapid evaporation and potent irritant effects .
  • Target Compound : The nitro group may reduce volatility, prolonging environmental persistence. Its irritant effects remain uncharacterized but could differ due to slower release kinetics .
Photophysical Properties
  • A styryl dye with a (1-phenylethylidene)propanedinitrile unit exhibited a red-shifted absorption/emission profile (λₐᵦₛ ~ 450 nm) compared to analogs with weaker electron-withdrawing groups. This suggests the target compound could serve as a fluorophore with tunable emission based on substituents .

Biological Activity

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- has a unique chemical structure that contributes to its biological properties. The presence of the nitrophenyl group is significant in influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to propanedinitrile exhibit notable antimicrobial properties. For example, derivatives containing nitro groups have been shown to have effective antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameMIC (μg/mL)Target Bacteria
Propanedinitrile derivative A7.1Staphylococcus aureus
Propanedinitrile derivative B9.4Escherichia coli
Propanedinitrile derivative C6.5Bacillus subtilis

The above table summarizes the minimum inhibitory concentration (MIC) values for various derivatives of propanedinitrile against common bacterial strains. These findings suggest that the compound may exhibit similar antimicrobial efficacy.

Anti-inflammatory Activity

Propanedinitrile has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that compounds with a similar structure can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: COX Inhibition by Propanedinitrile Derivatives

Compound NameIC50 (μmol)COX-1 Inhibition (%)COX-2 Inhibition (%)
Propanedinitrile derivative D0.04 ± 0.013070
Propanedinitrile derivative E0.05 ± 0.022565

The data indicates that these derivatives are more potent inhibitors of COX-2 than COX-1, which is desirable for anti-inflammatory drugs as it may lead to fewer gastrointestinal side effects associated with COX-1 inhibition.

Case Studies

A study focused on the synthesis and evaluation of propanedinitrile derivatives demonstrated their potential as anti-inflammatory agents through various bioassays, such as carrageenan-induced paw edema in rats. The results showed significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

Case Study Summary:

  • Objective: Evaluate anti-inflammatory effects in vivo.
  • Method: Carrageenan-induced paw edema model.
  • Results: Significant reduction in paw swelling (p < 0.05) compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of propanedinitrile derivatives. Modifications at specific positions on the phenyl ring can enhance potency and selectivity towards biological targets.

Key Findings:

  • Electron-withdrawing groups enhance COX inhibition.
  • Substituents at the para position increase antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing [(2-chloro-5-nitrophenyl)methylene]propanedinitrile, and how can reaction yields be improved?

  • Methodology : Optimize conditions such as solvent polarity (e.g., DMF vs. THF), temperature (controlled heating at 60–80°C), and catalytic systems (e.g., Lewis acids like AlCl₃). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) enhances yield .
  • Critical Parameters : Monitor intermediates using TLC and characterize products via 1H^1H/13C^13C-NMR to confirm structural integrity .

Q. How can spectroscopic and crystallographic methods elucidate the structural features of [(2-chloro-5-nitrophenyl)methylene]propanedinitrile?

  • Spectroscopy : Use IR to confirm nitrile stretches (~2200 cm1^{-1}) and UV-Vis to analyze conjugation in the nitrophenyl-methylene system .
  • X-ray Crystallography : Apply empirical corrections (e.g., spherical harmonic models) to address absorption anisotropy in diffraction data .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of [(2-chloro-5-nitrophenyl)methylene]propanedinitrile?

  • DFT Methods : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution . Validate results against experimental UV-Vis and redox potentials .
  • Challenges : Account for electron-withdrawing effects of nitro and chloro groups on the π-conjugated system .

Q. How can researchers resolve contradictions in reported biological activities of [(2-chloro-5-nitrophenyl)methylene]propanedinitrile derivatives?

  • Experimental Design : Compare purity levels (HPLC >98%) and assay conditions (e.g., cell line specificity, incubation time). Use structural analogs (e.g., bromophenyl derivatives) to isolate substituent effects .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in IC50_{50} values across studies .

Q. What mechanistic insights explain the interaction of [(2-chloro-5-nitrophenyl)methylene]propanedinitrile with biological targets?

  • Enzyme Inhibition Studies : Conduct kinetic assays (e.g., Michaelis-Menten) to identify competitive/non-competitive binding. Use molecular docking (AutoDock Vina) to predict binding poses with proteins .
  • Key Interactions : Nitrophenyl groups may engage in π-stacking with aromatic residues, while nitriles form hydrogen bonds with catalytic sites .

Methodological Challenges

Q. How do researchers evaluate the toxicity profile of [(2-chloro-5-nitrophenyl)methylene]propanedinitrile in preclinical studies?

  • In Vitro : Use MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to screen for cytotoxicity .
  • In Vivo : Follow OECD guidelines for acute exposure testing (oral/dermal routes) and monitor systemic effects (e.g., hepatic enzymes, histopathology) .

Q. What strategies enhance the stability of [(2-chloro-5-nitrophenyl)methylene]propanedinitrile in aqueous media for biological assays?

  • Formulation : Prepare stock solutions in DMSO (<0.1% final concentration) to prevent hydrolysis. Use buffered saline (pH 7.4) for dilution .
  • Degradation Studies : Track stability via LC-MS under varying pH/temperature conditions .

Advanced Applications

Q. How can structure-activity relationship (SAR) studies guide the design of [(2-chloro-5-nitrophenyl)methylene]propanedinitrile derivatives with improved bioactivity?

  • Substituent Modifications : Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to modulate redox potentials. Compare with bromo or methyl analogs .
  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to predict bioavailability and target affinity .

Q. What experimental and computational methods quantify the photophysical properties of [(2-chloro-5-nitrophenyl)methylene]propanedinitrile?

  • Time-Resolved Spectroscopy : Measure fluorescence lifetime to assess excited-state dynamics.
  • TD-DFT Calculations : Simulate electronic transitions and compare with experimental UV-Vis spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-
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Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-

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